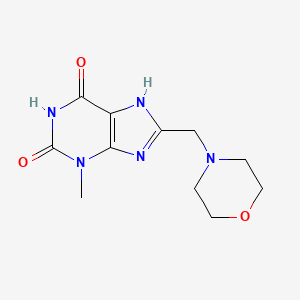
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione is a chemical compound belonging to the class of purines It is characterized by the presence of a morpholine group attached to the purine ring, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione typically involves the reaction of 3-methylxanthine with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydrogen atom at the 8-position of the purine ring by the morpholine group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The morpholine group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted purine derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione can be compared with other similar compounds, such as:
- 3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
- 3-methyl-8-(morpholin-4-ylmethyl)-7-nonyl-3,7-dihydropurine-2,6-dione
- 7-{2-hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
These compounds share structural similarities but differ in their chemical and biological properties, making this compound unique in its applications and effects.
Properties
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-15-9-8(10(17)14-11(15)18)12-7(13-9)6-16-2-4-19-5-3-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFSPUDOWFYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
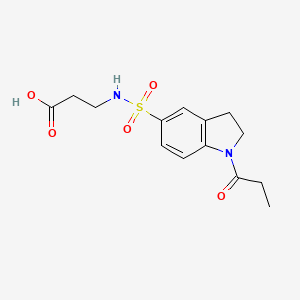
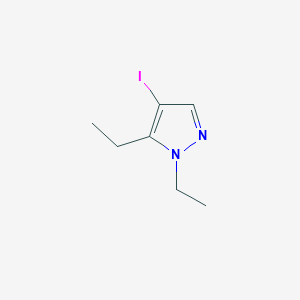
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)
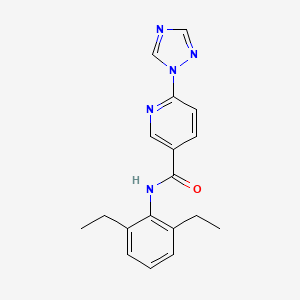

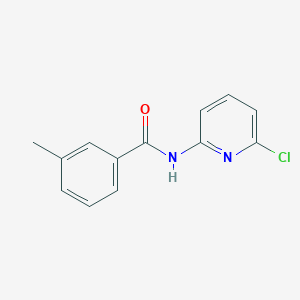
![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
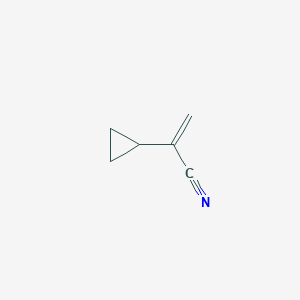
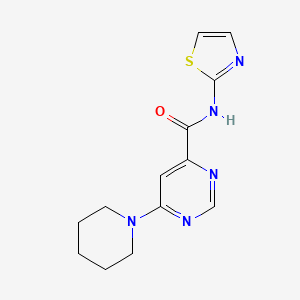
![ethyl 4-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2595744.png)
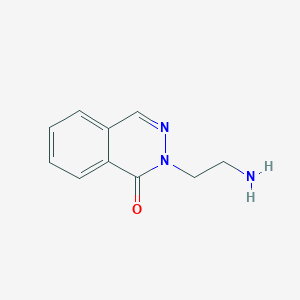
![tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B2595747.png)
